
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with the chemical formula C9H7FO4 It features a fluorine atom and a hydroxyl group substituted on a phenyl ring, along with a keto group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the hydroxylation of 3-fluorobenzoic acid. One common method includes the use of liquid ammonia, sodium hydroxide, and cuprous hydroxide as reagents . The reaction conditions are carefully controlled to ensure the selective introduction of the hydroxyl group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-4-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored as an intermediate in the synthesis of biologically active drug molecules.
Industry: Utilized in the development and production of pesticides and plant growth regulators.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may target enzymes involved in metabolic pathways, leading to the modulation of biochemical processes. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid chain.
3-Fluoro-4-hydroxyproline: Contains a proline ring instead of a phenyl ring.
3-Fluoro-4-hydroxybenzaldehyde: Features an aldehyde group instead of a keto group.
Uniqueness
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring, along with a keto group on the propanoic acid chain, makes it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7FO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI Key |
NWECNYRARWAHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


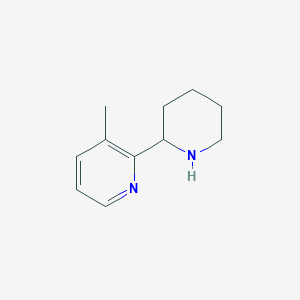
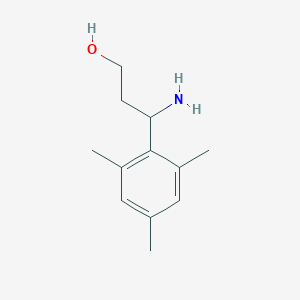
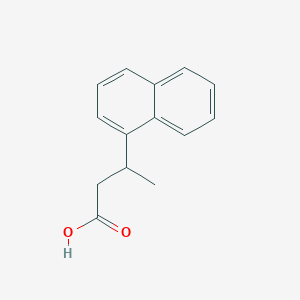

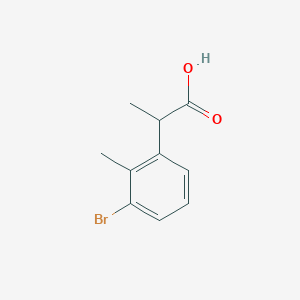
![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)



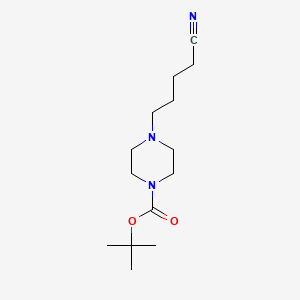
![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)


![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)
